Vinylbenzyl Chloride, Mixture of 2, 3-and 4-isomers (Stabilized with TBC) is a chemical compound primarily used in the synthesis of polymers. It consists of a mixture of isomers, specifically the 2-, 3-, and 4-vinylbenzyl chlorides, which are derivatives of benzene with a vinyl group and a chlorine atom attached to the benzene ring. The stabilization with TBC (tertiary butyl catechol) helps prevent polymerization during storage and handling.
Vinylbenzyl chloride can be synthesized from various precursors, particularly through chloromethylation reactions involving toluene or ethyltoluene. The synthesis often employs chlorine gas in the presence of heat or light to facilitate the reaction. The compound is commercially available from chemical suppliers and can also be produced in laboratory settings using established synthetic protocols.
Vinylbenzyl chloride falls under the category of vinyl halides, which are compounds containing a vinyl group () bonded to a halogen atom (in this case, chlorine). It is also classified as an alkyl halide due to the presence of the alkyl group derived from benzene.
The synthesis of vinylbenzyl chloride can be achieved through several methods:
Vinylbenzyl chloride has a molecular formula of and a molecular weight of approximately 152.62 g/mol. The structure consists of a benzene ring with a vinyl group () and a chlorine atom attached to it.
Vinylbenzyl chloride participates in various chemical reactions including:
The polymerization reaction typically involves initiating agents that generate free radicals, allowing for chain growth. The kinetics of these reactions can vary based on temperature, concentration, and choice of solvent .
The mechanism by which vinylbenzyl chloride reacts involves several key steps:
Data from studies indicate that controlled radical polymerization techniques such as reversible addition fragmentation chain transfer significantly enhance the precision in synthesizing polymers with desired molecular weights .
Relevant analyses such as infrared spectroscopy have shown characteristic absorption bands corresponding to C-H stretching and C=C bonds, confirming its structure .
Vinylbenzyl chloride has several scientific uses:
Industrial production of vinylbenzyl chloride (VBC) isomer mixtures (2-, 3-, and 4-isomers) primarily employs two high-yield routes: direct chlorination of methylstyrenes and dehydrohalogenation of α-(chloromethyl)ethylbenzene derivatives. The chlorination route involves radical-initiated side-chain chlorination of mixed methylstyrenes using chlorine gas under UV light, typically yielding a technical-grade mixture containing ~60% para-VBC, ~35% meta-VBC, and <5% ortho-VBC [5] [9]. This process requires precise temperature control (40–70°C) to minimize ring chlorination and bis-chloromethylation by-products. The reaction is quenched with sodium hydroxide solution to neutralize HCl, followed by fractional distillation under reduced pressure to isolate the VBC mixture (boiling range: 185–195°C at atmospheric pressure) [5] [9].
Alternatively, dehydrohalogenation of α-(chloromethyl)ethylbenzene (itself derived from alkylbenzene chlorination) utilizes strong bases like potassium hydroxide. An optimized industrial process employs phase-transfer catalysts (e.g., 18-crown-6 ether) in toluene at 40°C, achieving 95% conversion to VBC isomers within 4 hours [6]. Critical process parameters include:
Table 1: Industrial Production Methods for VBC Isomer Mixtures
Method | Key Reactants | Conditions | Yield | Isomeric Ratio (o:m:p) | Key Challenges |
---|---|---|---|---|---|
Side-chain chlorination | Methylstyrenes, Cl₂ | UV, 40-70°C, no solvent | 75-85% | <5:35:60 | Ring chlorination, bis-formation |
Dehydrohalogenation | α-(Chloromethyl)ethylbenzene, KOH | Toluene, 40°C, 18-crown-6 ether | 90-95% | <5:35:60 | Emulsion formation, thermal runaway |
Crosslinking during polymerization is achieved using divinylbenzene (DVB; 2–20 wt%), creating macroreticular resins essential for ion-exchange applications. Porogen selection (e.g., 2-ethylhexanol, isooctane) governs pore size distribution – critical for subsequent functionalization efficiency [9].
Solvothermal synthesis enables precise construction of VBC-based coordination frameworks via inverse vulcanization – a process copolymerizing elemental sulfur (S₈) with VBC isomers under solvent-free conditions. This technique exploits the ring-opening polymerization of molten sulfur (≥159°C) to generate thiyl radicals that add across the vinyl groups of VBC isomers. Statistical copolymerization yields random sulfur-VBC copolymers (S-VBC) with sulfur contents up to 90 wt% [3] [8].
Response Surface Methodology (RSM) with Central Composite Design (CCD) optimizes key parameters:
RSM analysis reveals temperature and sulfur content as statistically significant factors (p<0.0001), while reaction time shows minimal impact within tested ranges. The quadratic model predicts maximum sulfur incorporation (83 wt%) at 160°C with 85 wt% sulfur loading, confirmed experimentally via CHNS elemental analysis [3].
Table 2: RSM-Optimized Conditions for S-VBC Frameworks via Inverse Vulcanization
Variable | Range | Optimal Value | Effect on Response | p-value |
---|---|---|---|---|
Sulfur content (X₁) | 50-90 wt% | 85 wt% | Positive quadratic effect on S incorporation | <0.0001 |
Temperature (X₂) | 130-170°C | 160°C | Linear increase in reactivity & conversion | 0.0003 |
Time (X₃) | 5-60 min | 30 min | Non-significant beyond 10 min (rapid equilibrium) | 0.3521 |
Framework topology depends on isomer distribution: para-VBC promotes linear chain growth due to symmetric reactivity, while meta-isomers induce branching. These polymers serve as precursors for high-refractive-index optical materials and mercury-capture resins, leveraging sulfur's high polarizability and thiophilicity [3] [8].
Vinylbenzyl chloride's isomer mixture undergoes spontaneous radical polymerization during storage due to benzylic chloride lability and electron-deficient vinyl groups. Industrial formulations incorporate 100–500 ppm tert-butylcatechol (TBC) as a polymerization inhibitor via three synergistic mechanisms:
The inhibition efficiency manifests as extended induction periods (τ) described by:τ = [TBC] / (Rᵢ × kₓ)Where Rᵢ = initiation rate, kₓ = inhibition rate constant (~25,000 for TBC vs. VBC radicals). At 25°C with 200 ppm TBC, induction periods exceed 180 days – critical for storage stability. Accelerated aging tests (80°C) confirm TBC's superiority over hydroquinone or phenothiazine, showing no viscosity increase for 72 hours [5] [7].
Table 3: Decomposition Products of TBC in Stabilized VBC Mixtures
Degradation Pathway | Primary Products | Detection Method | Inhibitor Activity |
---|---|---|---|
Radical disproportionation | tert-Butyl-ortho-benzoquinone | HPLC-UV (λ=280 nm) | Moderate (chain breaker) |
Oxidation | Semiquinone radicals | EPR spectroscopy | High (radical trap) |
Hydrolysis | 4-tert-Butylcatechol dimers | GC-MS (m/z=330) | None |
TBC's effectiveness diminishes above 70°C due to accelerated consumption. For elevated-temperature processing (e.g., distillation), supplemental inhibitors like tert-butyl hydroperoxide (10–50 ppm) are co-added, extending protection to 150°C via synergistic radical trapping [5] [10]. Post-treatment, residual TBC is easily removed by alkaline washing or adsorption chromatography, ensuring unimpaired reactivity in downstream applications like RAFT polymerization [4] [10].
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